molecular formula C15H15NO3S B4444586 l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester

l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester

Cat. No.: B4444586
M. Wt: 289.4 g/mol
InChI Key: LIWKGUIEIXQWPB-UHFFFAOYSA-N
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Description

l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester is an organic compound with the molecular formula C15H15NO3S and a molecular weight of 289.349 g/mol . This compound is a derivative of l-Phenylalanine, an essential amino acid, and features a thienylcarbonyl group attached to the nitrogen atom of the phenylalanine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester typically involves the reaction of l-Phenylalanine with 2-thienylcarbonyl chloride in the presence of a base such as triethylamine. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve large-scale synthesis using the same principles as the laboratory methods, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on enzyme activity and protein synthesis.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, influencing their activity and leading to various biochemical effects. The thienylcarbonyl group may also interact with cellular receptors or proteins, modulating their function .

Comparison with Similar Compounds

Similar Compounds

    l-Phenylalanine: The parent compound, lacking the thienylcarbonyl and ester groups.

    N-Acetyl-l-Phenylalanine: Similar structure but with an acetyl group instead of a thienylcarbonyl group.

    l-Phenylalanine Methyl Ester: Similar structure but without the thienylcarbonyl group.

Uniqueness

l-Phenylalanine, N-(2-thienylcarbonyl)-, methyl ester is unique due to the presence of the thienylcarbonyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry .

Properties

IUPAC Name

methyl 3-phenyl-2-(thiophene-2-carbonylamino)propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-19-15(18)12(10-11-6-3-2-4-7-11)16-14(17)13-8-5-9-20-13/h2-9,12H,10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIWKGUIEIXQWPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(CC1=CC=CC=C1)NC(=O)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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